molecular formula C14H12N2OS B3003915 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3003915
M. Wt: 256.32 g/mol
InChI Key: BAYOCOYPAILNCK-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thiophene-pyrimidine scaffold. This structure is characterized by methyl groups at positions 5 and 6, a phenyl group at position 2, and a ketone at position 4 (Figure 1). Its synthesis typically involves multi-step protocols, such as condensation reactions between substituted oxazine-dione precursors and aromatic aldehydes, followed by cyclization under basic conditions .

Properties

IUPAC Name

5,6-dimethyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-8-9(2)18-14-11(8)13(17)15-12(16-14)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYOCOYPAILNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C14H12N2OS
  • Molecular Weight : 256.32 g/mol
  • CAS Number : 18593-46-9

The compound is characterized by its thienopyrimidine structure, which is known for various pharmacological effects. Understanding its chemical properties is crucial for exploring its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various strains of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. The presence of the thienopyrimidine ring enhances this activity through mechanisms that may involve the inhibition of bacterial DNA synthesis or disruption of cell wall integrity .
  • Antiproliferative Effects : Research indicates that derivatives of thienopyrimidine compounds exhibit antiproliferative effects against cancer cell lines such as HeLa and A549. These effects are often linked to the inhibition of key cellular pathways responsible for cell growth and division .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectsReference
AntimicrobialPseudomonas aeruginosaSignificant antibacterial activity
AntimicrobialStaphylococcus aureusInhibition of growth
AntiproliferativeHeLa (cervical cancer)Reduced cell viability (IC50 values)
AntiproliferativeA549 (lung cancer)Inhibition of proliferation

Case Studies

  • Antimicrobial Efficacy : A study examining various thienopyrimidine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for these compounds, revealing effective doses that inhibited bacterial growth without significant toxicity to human cells .
  • Antiproliferative Activity : In vitro studies on cancer cell lines have shown that modifications in the thienopyrimidine structure can enhance antiproliferative activity. For instance, compounds with specific substituents at the 3-position demonstrated lower IC50 values, indicating higher potency against cancer cells. The mechanism involved may include the induction of apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Substituents at Position 2

  • 5,6-Dimethyl-2-phenyl derivative : Demonstrates COX-2 inhibition (IC₅₀ = 0.8 µM) with 15-fold selectivity over COX-1, superior to indomethacin .
  • 2-((3-Trifluoromethyl)benzylthio) derivative : Exhibits fungicidal activity against Colletotrichum gossypii (92% inhibition at 50 mg/L) .

Substituents at Position 3

  • 3-Ethyl-5,6-dimethyl derivatives : Introduction of ethyl groups improves metabolic stability compared to methyl analogs .
  • 3-Amino-2,5,6-trimethyl derivative (CAS 80381-63-1): The amino group at position 3 enhances hydrogen-bonding interactions, relevant for kinase inhibition .

Fused-Ring Systems

  • Benzimidazole-containing derivatives : Exhibit antiparasitic activity against Trichinella spiralis (95% efficacy at 5 mg/kg), surpassing albendazole .
  • Tetrahydrobenzo-fused analogs : Show antihyperlipidemic activity, reducing serum triglycerides comparably to clofibrate .

Pharmacological Profile

Activity Type Most Active Compound Potency/IC₅₀ Comparison to Standard Reference
COX-2 Inhibition 5,6-Dimethyl-2-phenyl derivative 0.8 µM 15× selectivity over COX-1
Antifungal 2-Triazole derivative (6h) 92% inhibition Superior to fluconazole
Antiparasitic Benzimidazole hybrid (Compound 22) 95% efficacy >2× potency vs. albendazole
Antihyperlipidemic 2-Chloromethyl-tetrahydrobenzo derivative Comparable to clofibrate Similar efficacy, lower toxicity

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